molecular formula C12H14FNO2 B3395583 4-(4-Fluorophenyl)piperidine-4-carboxylic acid CAS No. 752982-57-3

4-(4-Fluorophenyl)piperidine-4-carboxylic acid

Cat. No.: B3395583
CAS No.: 752982-57-3
M. Wt: 223.24
InChI Key: QFHFMHREPUBQBP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)piperidine-4-carboxylic acid is an organic compound characterized by a piperidine ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)piperidine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-fluorobenzaldehyde and piperidine.

    Formation of Intermediate: The 4-fluorobenzaldehyde undergoes a condensation reaction with piperidine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced, often using a reducing agent such as sodium borohydride, to yield 4-(4-fluorophenyl)piperidine.

    Carboxylation: The final step involves carboxylation of the piperidine ring, which can be achieved using carbon dioxide under high pressure or through a Grignard reaction followed by oxidation.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry: 4-(4-Fluorophenyl)piperidine-4-carboxylic acid is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structure is similar to that of known bioactive molecules, which can interact with biological targets such as receptors and enzymes.

Industry: The compound is used in the production of specialty chemicals and intermediates for pharmaceuticals. Its derivatives may serve as key components in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)piperidine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the piperidine ring provides structural rigidity.

Molecular Targets and Pathways:

    Receptors: Potential targets include neurotransmitter receptors, where the compound can act as an agonist or antagonist.

    Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, affecting biochemical processes.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)piperidine-4-carboxylic acid
  • 4-(4-Methylphenyl)piperidine-4-carboxylic acid
  • 4-(4-Bromophenyl)piperidine-4-carboxylic acid

Comparison:

  • Uniqueness: The presence of the fluorine atom in 4-(4-Fluorophenyl)piperidine-4-carboxylic acid imparts unique electronic properties, influencing its reactivity and interaction with biological targets. Fluorine can enhance metabolic stability and bioavailability compared to other halogens.
  • Reactivity: The fluorophenyl group is less reactive in electrophilic aromatic substitution compared to the chlorophenyl or bromophenyl groups, making it more selective in certain reactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-(4-fluorophenyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12/h1-4,14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHFMHREPUBQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678261
Record name 4-(4-Fluorophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752982-57-3
Record name 4-(4-Fluorophenyl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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